

Application Note & Protocols: A Proposed Total Synthesis of Janthinocin C and its Analogues

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Compound of Interest

Compound Name: *Janthinocin C*

CAS No.: 131086-54-9

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Introduction: The Challenge and Opportunity of Janthinocin C

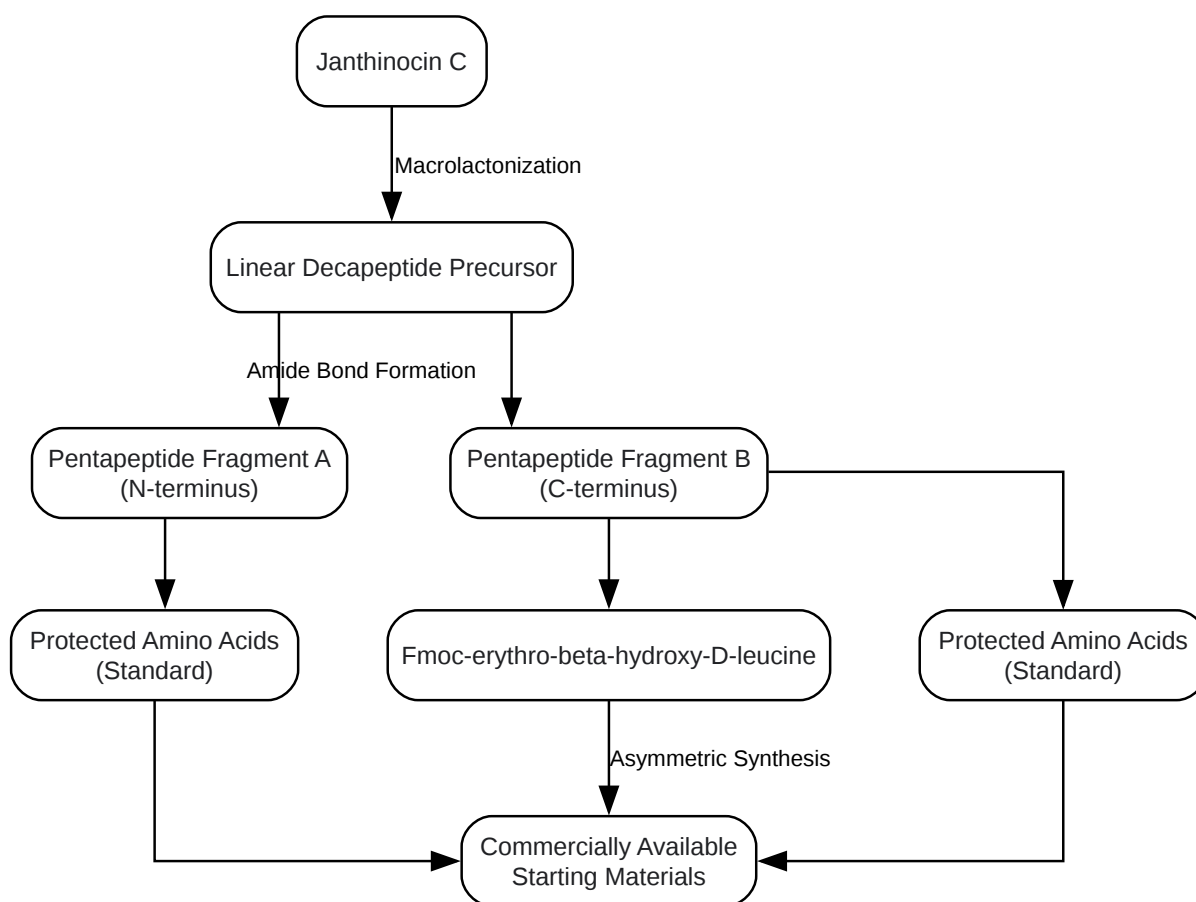
Janthinocins A, B, and C are a family of cyclic decapeptide lactone antibiotics first isolated from the bacterium *Janthinobacterium lividum*.^{[1][2]} These natural products exhibit potent antibacterial activity, particularly against Gram-positive bacteria, with in vitro potency reported to be two to four times greater than that of vancomycin.^[3] The unique structure and significant biological activity of the janthinocins make them compelling targets for total synthesis and analogue development in the ongoing search for new antimicrobial agents.

Janthinocin C, the focus of this application note, is characterized by a 10-membered cyclic peptide core, closed by a lactone (ester) linkage. Its structure is further distinguished by the presence of several non-standard amino acid residues. Most notably, it contains erythro-beta-hydroxy-D-leucine, an amino acid not commonly found in natural products.^[4] The presence of these unusual building blocks, combined with the stereochemical complexity of the macrocycle, presents a formidable challenge for chemical synthesis.

To date, a total synthesis of **Janthinocin C** has not been reported in the peer-reviewed literature. This document, therefore, presents a detailed, proposed synthetic strategy designed to be both efficient and amenable to the generation of analogues for structure-activity relationship (SAR) studies. This proposed route is grounded in established, robust methodologies for peptide synthesis, the formation of non-standard amino acids, and macrolactonization.

Retrosynthetic Analysis of Janthinocin C

A convergent and stereocontrolled synthesis is envisioned to tackle the complexity of **Janthinocin C**. The retrosynthetic analysis, outlined below, breaks the molecule down into manageable, synthetically accessible fragments.



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Caption: Retrosynthetic analysis of **Janthinocin C**.

The primary disconnection is the macrocyclic lactone bond, which reveals a linear decapeptide precursor. This linear precursor is then disconnected at a strategic amide bond to yield two pentapeptide fragments, Fragment A and Fragment B. This convergent approach allows for the parallel synthesis of the two halves of the molecule, improving overall efficiency. Fragment A consists of standard amino acids. The more complex Fragment B contains the crucial erythro-beta-hydroxy-D-leucine residue, which will be synthesized via a stereoselective route from simple starting materials.

Synthesis of Key Building Blocks

The successful synthesis of **Janthinocin C** hinges on the preparation of the non-standard amino acid, erythro-beta-hydroxy-D-leucine, in a stereochemically pure form.

Proposed Synthesis of Fmoc-erythro-beta-hydroxy-D-leucine

An asymmetric aldol reaction is proposed as the key step to establish the required stereocenters.

Caption: Proposed synthesis of the key non-standard amino acid.

Protocol 1: Synthesis of Fmoc-erythro-beta-hydroxy-D-leucine

- Step 1: Asymmetric Aldol Reaction:
 - To a solution of a chiral N-acyloxazolidinone (e.g., (R)-4-benzyl-2-oxazolidinone) in anhydrous THF at -78 °C, add LDA (1.05 eq) dropwise.
 - Stir for 30 minutes, then add isovaleraldehyde (1.1 eq).
 - Stir at -78 °C for 2 hours, then warm to 0 °C and stir for an additional hour.
 - Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.
 - The crude product is purified by flash chromatography to yield the aldol adduct.
- Step 2: Azide Installation and Reduction:

- Cleave the chiral auxiliary from the aldol adduct using standard conditions (e.g., LiOH, H₂O₂).
- Convert the resulting carboxylic acid to an activated ester and react with sodium azide to install the azide group with inversion of stereochemistry at the alpha-carbon.
- Reduce the azide to the primary amine via catalytic hydrogenation (H₂, Pd/C).
- Step 3: Fmoc Protection:
 - Protect the resulting beta-hydroxy amino acid with Fmoc-OSu in the presence of a mild base (e.g., NaHCO₃) in a mixture of dioxane and water to yield the final building block.

Assembly of the Linear Decapeptide

With all necessary amino acid building blocks in hand, the linear decapeptide precursor can be assembled using solid-phase peptide synthesis (SPPS). A convergent strategy, involving the synthesis of two pentapeptide fragments followed by their solution-phase coupling, is proposed to maximize yield and facilitate purification.

Table 1: Proposed Peptide Fragments and Overall Sequence

Fragment	Position	Amino Acid
Fragment A	1	L-Ala
2	L-Val	
3	L-Leu	
4	L-Pro	
5	L-Ala	
Fragment B	6	D-Leu
7	L-Ala	
8	erythro-beta-hydroxy-D-leucine	
9	L-Val	
10	L-Ile	

Protocol 2: Solid-Phase Synthesis of Peptide Fragments

- Resin Preparation: Swell a suitable resin (e.g., 2-chlorotrityl chloride resin for protected fragment generation) in DMF.
- First Amino Acid Coupling: Couple the C-terminal Fmoc-protected amino acid of each fragment to the resin.
- SPPS Cycles (Deprotection and Coupling):
 - Deprotection: Remove the Fmoc group with 20% piperidine in DMF.
 - Washing: Thoroughly wash the resin with DMF.
 - Coupling: Couple the next Fmoc-protected amino acid using a suitable coupling agent (e.g., HBTU/DIPEA in DMF).
 - Washing: Wash the resin with DMF.
 - Repeat this cycle for each amino acid in the fragment sequence.

- Cleavage from Resin: Cleave the protected peptide fragments from the resin using a mild acid solution that preserves side-chain protecting groups (e.g., HFIP in DCM).

Fragment Coupling, Macrolactonization, and Final Deprotection

The final stages of the synthesis involve joining the two peptide fragments, forming the macrocycle, and removing the remaining protecting groups.

Protocol 3: Completion of the Synthesis

- Solution-Phase Fragment Coupling:
 - Dissolve the protected Fragment A (with a free N-terminus) and Fragment B (with a free C-terminus) in an appropriate solvent (e.g., DMF).
 - Add a coupling reagent (e.g., HATU) and a base (e.g., DIPEA) and stir until the reaction is complete, as monitored by LC-MS.
 - Purify the resulting linear decapeptide by HPLC.
- Macrolactonization:
 - The lactone bond will be formed between the C-terminal isoleucine and the hydroxyl group of the erythro-beta-hydroxy-D-leucine at position 8.
 - Employ a robust macrolactonization protocol, such as the Yamaguchi or Shiina macrolactonization, which are known to be effective for sterically hindered systems.
 - Yamaguchi Macrolactonization Example:
 - Treat the linear peptide with 2,4,6-trichlorobenzoyl chloride in the presence of triethylamine.
 - Add the resulting mixed anhydride to a solution of DMAP in toluene under high dilution conditions to favor intramolecular cyclization.

- Final Deprotection and Purification:
 - Remove any remaining side-chain protecting groups using a strong acid cocktail (e.g., TFA with scavengers).
 - Purify the crude **Janthinocin C** by preparative HPLC to yield the final natural product.

Synthesis of Janthinocin C Analogues

The proposed synthetic route is highly amenable to the creation of analogues for SAR studies.

Table 2: Proposed Analogues of **Janthinocin C**

Modification Site	Proposed Change	Rationale
Position 8	Replace erythro-beta-hydroxy-D-leucine with other beta-hydroxy amino acids (e.g., threonine derivatives)	Probe the importance of the side chain at this position for activity.
Position 6	Replace D-Leu with other D-amino acids or L-amino acids	Investigate the role of this residue in the overall conformation and activity.
Macrocycle	Synthesize analogues with different ring sizes (e.g., 9 or 11 amino acids)	Determine the optimal ring size for antibacterial potency.
Tryptophan Analogues	Incorporate beta-hydroxytryptophan or beta-ketotryptophan	Synthesize Janthinocins A and B, and other novel tryptophan-containing analogues. ^[5]

The synthesis of these analogues would follow the same general strategy, with the appropriate modified amino acid building blocks being incorporated during the SPPS phase.

Conclusion

While the total synthesis of **Janthinocin C** remains an unaccomplished goal in synthetic organic chemistry, the proposed strategy provides a clear and viable roadmap for achieving this

objective. By leveraging a convergent approach, established SPPS techniques, and a stereoselective synthesis of the key non-standard amino acid, this route is designed for efficiency and flexibility. The ability to readily generate analogues will be crucial in elucidating the SAR of this promising class of antibiotics and in developing new, potent therapeutic agents.

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